Eriochrome Blue Black B

Catalog No.
S885192
CAS No.
3564-14-5
M.F
C20H14N2NaO5S
M. Wt
417.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eriochrome Blue Black B

CAS Number

3564-14-5

Product Name

Eriochrome Blue Black B

IUPAC Name

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate

Molecular Formula

C20H14N2NaO5S

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C20H14N2O5S.Na/c23-17-11-18(28(25,26)27)14-7-3-4-8-15(14)19(17)22-21-16-10-9-12-5-1-2-6-13(12)20(16)24;/h1-11,23-24H,(H,25,26,27);

InChI Key

WTEXMTSCHUTBIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na]

Eriochrome Blue Black B (EBB) is a chemical compound commonly used as a metal indicator in analytical chemistry []. This means it changes color in the presence of specific metal ions, allowing researchers to determine their concentration in a solution.

EBB is particularly useful for complexometric titrations, a technique for measuring the amount of an unknown metal ion by adding a known chelating agent (a molecule that can form a complex with the metal ion) until the endpoint is reached [, ]. EBB forms a colored complex with the metal ion of interest, and the solution color changes as the chelating agent binds all the available metal ions. This color change signals the endpoint of the titration.

Here are some of the metal ions that Eriochrome Blue Black B can be used to detect:

  • Calcium (Ca²⁺) []
  • Magnesium (Mg²⁺) []
  • Manganese (Mn²⁺) []
  • Zinc (Zn²⁺) []

EBB is also used in other scientific research applications, such as:

  • Studying metal-binding proteins: EBB can be used to investigate how proteins interact with metal ions [].

EBB is a water-soluble [] diazo dye with a complex molecular structure (see below). It was developed in the early 20th century as part of a class of metal-complexing dyes known as eriochromes [].


Molecular Structure Analysis

The molecular structure of EBB features a central azo group (N=N) flanked by two naphthyl groups and a sulfonate group (SO3Na) [, ]. This structure allows EBB to form chelation complexes with various metal ions, particularly calcium, magnesium, and zinc []. The azo group and the aromatic rings contribute to the chromophore, the part of the molecule responsible for its blue-black color [].


Chemical Reactions Analysis

EBB is primarily used in complexometric titrations, a technique for determining the concentration of unknown metal ions. The reaction involves the formation of a colored complex between the metal ion and the indicator. As the titrant (a solution of known concentration) is added, it reacts with the metal ion, consuming it and causing the colored complex to dissociate. The endpoint of the titration is marked by a color change in the solution, indicating the complete complexation of the metal ion.

The specific chemical reaction between EBB and a metal ion (M) can be represented as follows []:

M + EBB (indicator) ↔ M-EBB (complex)

The equilibrium constant (K) of this reaction determines the intensity of the color change at the endpoint.

While the exact synthesis of EBB is proprietary information, it likely involves diazotization reactions to couple aromatic amines with naphthol derivatives [].

Physical and Chemical Properties

  • Color: Blue-black []
  • Solubility: Water-soluble []
  • Melting point: Not readily available
  • Boiling point: Not readily available
  • Stability: Stable under normal storage conditions []

EBB acts as a metallochromic indicator. In the absence of metal ions, EBB exists in its free form, exhibiting a blue-black color. When it forms a complex with a metal ion, the electronic structure of the molecule is altered, leading to a shift in the absorption spectrum and a change in color. The exact color change depends on the specific metal ion involved [].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

417.05211201 g/mol

Monoisotopic Mass

417.05211201 g/mol

Heavy Atom Count

29

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3564-14-5

General Manufacturing Information

1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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